Mevastatin Hydroxy Acid t-Butylamine Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mevastatin Hydroxy Acid t-Butylamine Salt is a cholesterol-lowering agent . It was the first discovered agent belonging to the class of cholesterol-lowering medications known as statins . It was isolated from Penicillium citinium . Mevastatin is a pro-drug that is activated by in vivo hydrolysis of the lactone ring .
Synthesis Analysis
Mevastatin is primarily synthesized via a type 1 PKS pathway . It proceeds in the PKS pathway until it reaches a hexaketide state where it undergoes a Diels-Alder cyclization . After cyclization, it continues via the PKS pathway to a nonaketide after which it is released and undergoes oxidation and dehydration .Molecular Structure Analysis
The molecular formula of this compound is C27H47NO6 . Its molecular weight is 481.67 . The structure of Mevastatin is similar to the HMG, a substituent of the endogenous substrate of HMG-CoA reductase .Chemical Reactions Analysis
Mevastatin is a competitive inhibitor of HMG-Coenzyme A (HMG-CoA) reductase . This inhibition prevents the rate-limiting step in cholesterol synthesis . Decreased hepatic cholesterol levels cause increased uptake of low-density lipoprotein (LDL) cholesterol and reduce cholesterol levels in the circulation .Physical and Chemical Properties Analysis
The molecular formula of this compound is C27H47NO6 . Its molecular weight is 481.67 .Mechanism of Action
Safety and Hazards
Mevastatin is not used therapeutically due to its many side effects . Side effects include those of other statins, such as myalgias, abdominal pain, nausea . It also has a higher chance of giving more severe side effects related to myotoxicity (myopathy, myositis, rhabdomyolysis), and hepatotoxicity, than other statins .
Future Directions
Statins are now among the most frequently prescribed agents for reducing morbidity and mortality related to cardiovascular diseases . The major therapeutic action of statin drugs is the reduction of circulating atherogenic lipoproteins as a result of inhibition of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase . Therefore, the development of new analytical methods for statin drugs is of great importance .
Properties
CAS No. |
262285-80-3 |
---|---|
Molecular Formula |
C27H47NO6 |
Molecular Weight |
481.7 g/mol |
IUPAC Name |
(3R,5R)-7-[(1S,2S,8S,8aR)-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid;2-methylpropan-2-amine |
InChI |
InChI=1S/C23H36O6.C4H11N/c1-4-14(2)23(28)29-20-7-5-6-16-9-8-15(3)19(22(16)20)11-10-17(24)12-18(25)13-21(26)27;1-4(2,3)5/h6,8-9,14-15,17-20,22,24-25H,4-5,7,10-13H2,1-3H3,(H,26,27);5H2,1-3H3/t14-,15-,17+,18+,19-,20-,22-;/m0./s1 |
InChI Key |
KKUAUFTVXXYRIK-AGNATJBLSA-N |
Isomeric SMILES |
CC[C@H](C)C(=O)O[C@H]1CCC=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)O)O)O.CC(C)(C)N |
SMILES |
CCC(C)C(=O)OC1CCC=C2C1C(C(C=C2)C)CCC(CC(CC(=O)O)O)O.CC(C)(C)N |
Canonical SMILES |
CCC(C)C(=O)OC1CCC=C2C1C(C(C=C2)C)CCC(CC(CC(=O)O)O)O.CC(C)(C)N |
Synonyms |
(βR,δR,1S,2S,8S,8aR)-1,2,6,7,8,8a-Hexahydro-β,δ-dihydroxy-2-methyl-8-[(2S)-2-methyl-1-oxobutoxy]-1-naphthaleneheptanoate 2-Methyl-2-propanamine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.